Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate
Description
Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate is a chemical compound with the formula C9H15N5O2 and a molecular weight of 225.25 . It is used in research and has been offered for sale by chemical suppliers .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, often involves organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction of certain compounds with N,N-dimethylethylenediamine has also been used .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen centers at the 1 and 3 ring positions . Attached to this ring are various functional groups, including an ethyl group, two amino groups, a dimethylamino group, and a carboxylate group .Chemical Reactions Analysis
Pyrimidines, including this compound, are known to undergo a variety of chemical reactions. For example, they can participate in nucleophilic aromatic substitution (SNAr) reactions, especially when starting from readily available halopyrimidines . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Future Directions
The future directions for research on Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities associated with pyrimidine derivatives, this compound could have potential applications in various areas of medicinal chemistry .
Properties
IUPAC Name |
ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2/c1-4-16-8(15)6-5(10)7(11)13-9(12-6)14(2)3/h4,10H2,1-3H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWQVJLPFCAVCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)N(C)C)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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